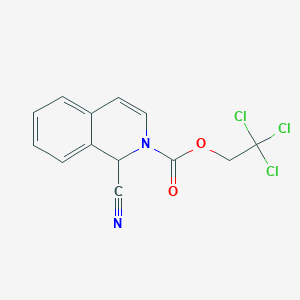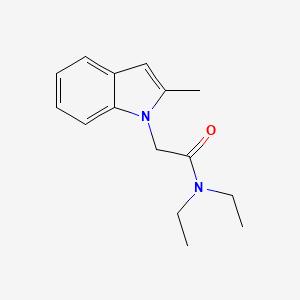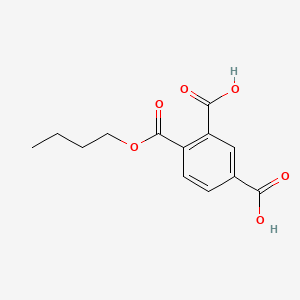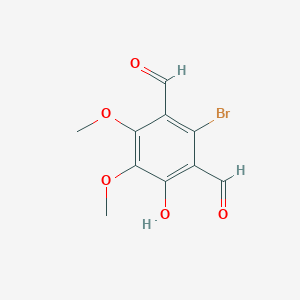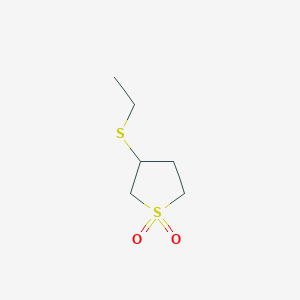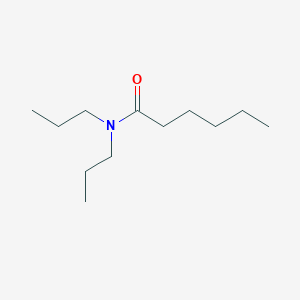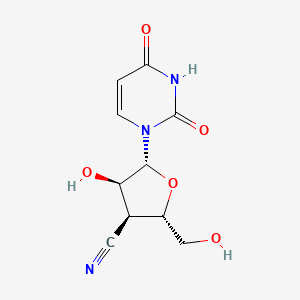
10-Undecenamide, N-(2-pyridylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenamide, N-(2-pyridylmethyl)- is a chemical compound with the molecular formula C17H26N2O It is characterized by the presence of an amide group attached to a pyridylmethyl group and an undecenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenamide, N-(2-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with N-(2-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage .
Industrial Production Methods
In an industrial setting, the production of 10-Undecenamide, N-(2-pyridylmethyl)- may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
10-Undecenamide, N-(2-pyridylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
10-Undecenamide, N-(2-pyridylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 10-Undecenamide, N-(2-pyridylmethyl)- involves its interaction with specific molecular targets. The pyridylmethyl group can bind to active sites of enzymes or receptors, modulating their activity. The undecenyl chain may also play a role in the compound’s overall bioactivity by influencing its hydrophobic interactions and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenamide: Lacks the pyridylmethyl group, resulting in different chemical and biological properties.
N-(2-Pyridylmethyl)amine: Contains the pyridylmethyl group but lacks the undecenyl chain, leading to distinct reactivity and applications.
Uniqueness
10-Undecenamide, N-(2-pyridylmethyl)- is unique due to the combination of the pyridylmethyl group and the undecenyl chain. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
102613-09-2 |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethyl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-13-17(20)19-15-16-12-10-11-14-18-16/h2,10-12,14H,1,3-9,13,15H2,(H,19,20) |
Clé InChI |
RDAALTMRPQWXBU-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)NCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
